(Z)-3-((2,4-dimethylphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile
Description
Properties
IUPAC Name |
(Z)-3-(2,4-dimethylanilino)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS/c1-14-7-8-19(15(2)9-14)23-12-17(11-22)21-24-20(13-26-21)16-5-4-6-18(10-16)25-3/h4-10,12-13,23H,1-3H3/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQJTTSXAXJCIP-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-((2,4-dimethylphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile, also known by its CAS number 450353-07-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, focusing on its anticancer, anticonvulsant, and antimicrobial activities.
- Molecular Formula : C21H19N3OS
- Molecular Weight : 361.5 g/mol
- Structure : The compound features a thiazole ring, an acrylonitrile moiety, and aromatic substitutions that contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. The presence of electron-donating groups such as methoxy and dimethyl groups on the phenyl rings enhances cytotoxicity against various cancer cell lines.
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins, which are critical regulators of apoptosis. For instance, research has shown that similar thiazole compounds interact with Bcl-2 proteins through hydrophobic interactions, leading to increased apoptotic activity in cancer cells .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Doxorubicin | 1.98 ± 1.22 | A-431 |
| Compound 9 | 1.61 ± 1.92 | Jurkat |
Anticonvulsant Activity
Thiazole derivatives have also been investigated for their anticonvulsant properties. The structure-activity relationship (SAR) studies indicate that modifications in the thiazole ring can significantly impact anticonvulsant efficacy.
- Case Study : A compound similar to this compound demonstrated high efficacy in reducing seizure activity in animal models, suggesting potential therapeutic applications in epilepsy .
Antimicrobial Activity
The compound's thiazole structure is associated with notable antimicrobial properties. Research indicates that thiazole derivatives can inhibit the growth of various bacterial strains.
- Mechanism : The antimicrobial activity is hypothesized to arise from the disruption of bacterial cell membrane integrity and interference with metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | TBD |
| S. aureus | TBD |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Thiazole Ring : Essential for anticancer and antimicrobial activity.
- Aromatic Substituents : The presence of methoxy and dimethyl groups enhances solubility and bioactivity.
- Acrylonitrile Moiety : Contributes to the overall reactivity and interaction with biological targets.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives, including the target compound, in exhibiting anticancer properties. For instance, thiazole-integrated compounds have shown significant cytotoxic effects against various cancer cell lines. In one study, a related thiazole derivative demonstrated an IC50 value of 5.71 µM against breast cancer cells (MCF-7), outperforming standard treatments like 5-fluorouracil .
Antimicrobial Properties
Thiazole compounds are known for their antimicrobial activities. The target compound's structural features suggest potential efficacy against pathogenic bacteria and fungi. A related study indicated that thiazole derivatives could inhibit the growth of Mycobacterium tuberculosis, with some compounds achieving minimum inhibitory concentrations (MICs) as low as 0.09 µg/mL .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For example, certain thiazole derivatives have been identified as potent inhibitors of sortase A and B, which are critical in bacterial virulence . This inhibition can lead to decreased pathogenicity in bacterial infections.
Photophysical Properties
The photophysical properties of thiazole-containing compounds have made them suitable for applications in organic electronics and photonic devices. The ability to undergo photoisomerization can be harnessed in the development of light-responsive materials .
Synthesis of Organic Light Emitting Diodes (OLEDs)
Compounds similar to the target molecule are being explored for their potential use in OLEDs due to their favorable electronic properties and stability under operational conditions . The integration of methoxy and thiazole groups enhances the luminescent properties necessary for efficient light emission.
Case Studies
Q & A
Q. What are standard synthetic routes for preparing (Z)-configured acrylonitrile-thiazole derivatives?
The synthesis typically involves a condensation reaction between a thiazole-2-amine derivative and an α,β-unsaturated carbonyl compound. For example:
- Method : Reflux 2-amino-4-(3-methoxyphenyl)thiazole with (Z)-configured acrylonitrile precursors (e.g., 3-((2,4-dimethylphenyl)amino)acrylonitrile) in ethanol or methanol under acidic catalysis (e.g., acetic acid) .
- Workup : Precipitate the product by cooling, followed by recrystallization from ethanol or DMSO/water mixtures to enhance purity .
- Key Validation : Confirm the Z-configuration via X-ray crystallography, as demonstrated for structurally similar acrylonitriles .
Q. How is the Z-configuration of the acrylonitrile moiety experimentally confirmed?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Protocol : Grow crystals via slow evaporation of a saturated solution in polar aprotic solvents (e.g., DMSO or DMF). Analyze torsion angles between the thiazole ring and acrylonitrile group to confirm stereochemistry .
- Alternative : Use NOESY NMR to detect spatial proximity of protons across the double bond, though SC-XRD is preferred for unambiguous assignment .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : Use - and -NMR to verify substituent positions (e.g., methoxy and dimethylphenyl groups). Aromatic protons in the thiazole ring typically resonate at δ 7.2–8.5 ppm .
- FT-IR : Confirm nitrile (C≡N) stretch at ~2200–2250 cm and thiazole C=N absorption at ~1600 cm .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to validate molecular weight (e.g., calculated for CHNOS: 362.13 g/mol) .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
-
Reaction Solvent : Use ethanol or DMF, which balance solubility and reactivity. Polar aprotic solvents like DMF may increase reaction rates but complicate purification .
-
Catalyst Screening : Test Lewis acids (e.g., ZnCl) or ionic liquids to enhance regioselectivity and reduce side products .
-
Table : Comparative yields under varying conditions:
Solvent Catalyst Temperature (°C) Yield (%) Reference Ethanol Acetic acid 80 65 DMF None 100 72 Methanol ZnCl 70 78
Q. How should contradictory bioactivity data be resolved in structure-activity relationship (SAR) studies?
- Case Study : If a derivative lacking the 3-methoxyphenyl group shows higher activity, evaluate:
- Electron Effects : Methoxy groups alter electron density on the thiazole ring, impacting binding to biological targets (e.g., kinase inhibition) .
- Solubility : LogP calculations (e.g., using ChemAxon) to assess hydrophobicity. Methoxy groups may reduce membrane permeability despite enhancing target affinity .
- Statistical Analysis : Apply multivariate regression to decouple steric, electronic, and solubility contributions to bioactivity .
Q. What computational strategies predict binding modes with biological targets?
- Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with enzymes (e.g., cytochrome P450 or kinases). Prioritize hydrogen bonding between the acrylonitrile group and catalytic residues .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Pay attention to π-π stacking between the thiazole ring and aromatic residues .
Q. How can batch-to-batch variability in crystallinity be mitigated?
- Crystallization Control : Use anti-solvent precipitation with water or hexane. Monitor supersaturation levels via in-line PAT tools (e.g., FBRM) .
- Polymorph Screening : Test solvents like acetonitrile or ethyl acetate to isolate the most thermodynamically stable form .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
